
(4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2O and a molecular weight of 267.55 g/mol . This compound is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and an ethoxy group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification . The process begins with the diazotization of 4-bromoaniline, followed by reduction using zinc powder and concentrated hydrochloric acid. The product is then purified and converted to its hydrochloride salt using acetone for leaching .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of concentrated hydrochloric acid ensures strong acidity, which is crucial for the smooth and complete progression of the reaction. The reduction step using zinc powder is preferred due to its high reduction performance and ease of removing impurities .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including nucleophilic addition, substitution, and reduction .
Common Reagents and Conditions:
Nucleophilic Addition: This compound can react with aldehydes and ketones to form hydrazones, which can be further reduced to alkanes using base and heat in the Wolff-Kishner reduction.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using zinc powder and concentrated hydrochloric acid.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride is used as a reagent in the synthesis of various organic compounds, including acylsulfonamides and acylsulfamides .
Biology and Medicine: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its unique reactivity makes it valuable in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The compound can form hydrazones with aldehydes and ketones, which can be further reduced to alkanes . The presence of the bromine and ethoxy groups in the phenyl ring enhances its reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
- 4-Bromophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness: (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and ethoxy groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it suitable for specific chemical reactions that other similar compounds may not efficiently undergo .
Propiedades
Fórmula molecular |
C8H12BrClN2O |
|---|---|
Peso molecular |
267.55 g/mol |
Nombre IUPAC |
(4-bromo-3-ethoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O.ClH/c1-2-12-8-5-6(11-10)3-4-7(8)9;/h3-5,11H,2,10H2,1H3;1H |
Clave InChI |
DXURTZRKPRZQAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


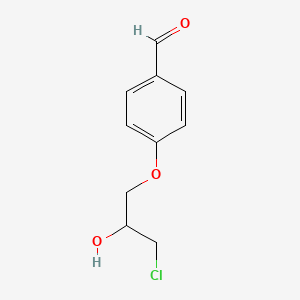
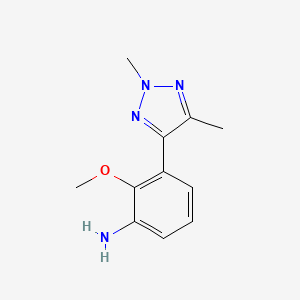

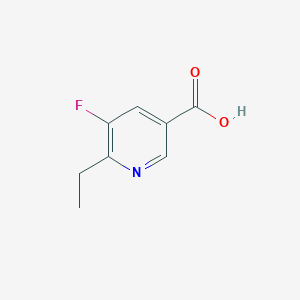

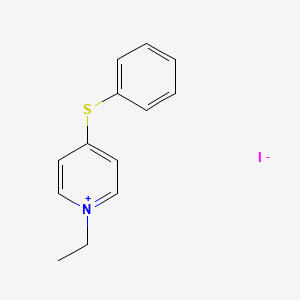
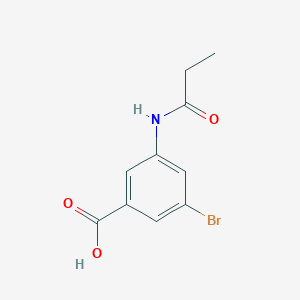
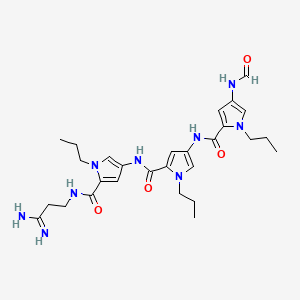
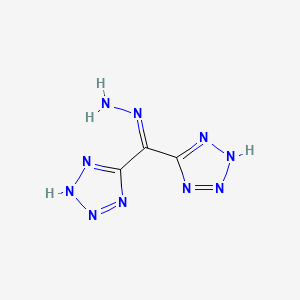
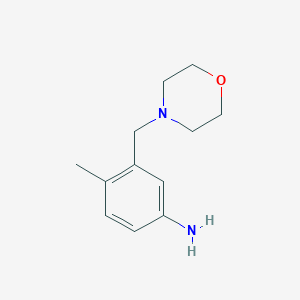
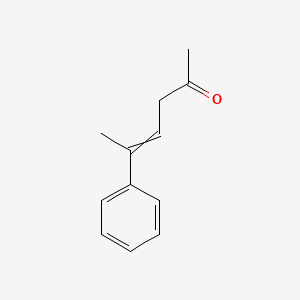
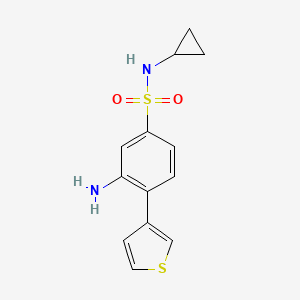
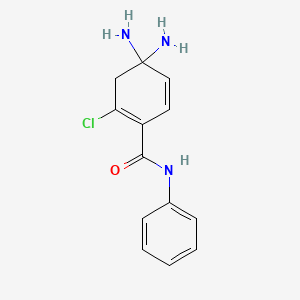
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
